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Compound of Interest

6-Bromo-2-methylpyrazolo[1,5-
Compound Name:
ajpyrimidine

cat. No.: B1285317

An In-depth Technical Guide to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine for Drug
Discovery Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, a key heterocyclic intermediate in the
development of novel therapeutics. The information is tailored for researchers, chemists, and
drug development scientists.

Core Chemical Properties

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused
pyrazole and pyrimidine ring system. This scaffold is recognized as a "privileged structure™ in
medicinal chemistry due to its prevalence in a wide range of biologically active molecules,
including kinase inhibitors for oncology and anti-inflammatory applications.[1][2] The bromine
atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity
through various cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine are
summarized in the table below. This data is essential for designing synthetic routes, purification
strategies, and formulation studies.
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Property Value Reference(s)
CAS Number 916256-65-0 [3]

Molecular Formula C7HeBrNs [3]

Molecular Weight 212.05 g/mol [4]
Appearance Yellow Solid [3]

Melting Point 137-138 °C [41[5]

Density (Predicted) 1.76 £ 0.1 g/cm3 [4]

Solubility (DMSO) 0.47 mg/mL [2]

Spectral Data

While specific, publicly archived spectra for this exact compound are not readily available, the
expected NMR signals can be predicted based on its structure and data from analogous
pyrazolo[1,5-a]pyrimidines.

¢ H NMR: Protons on the pyrimidine and pyrazole rings are expected to appear in the
aromatic region (typically & 7.0-9.5 ppm). The methyl group at the 2-position would present
as a singlet in the upfield region (typically 4 2.5-3.0 ppm).

e 13C NMR: Aromatic carbons would resonate in the & 100-160 ppm range. The methyl carbon
would appear significantly upfield.

Experimental Protocols: Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved through the
condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][6] The
following is a representative protocol for the synthesis of 6-Bromo-2-methylpyrazolo[1,5-
a]pyrimidine.

Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Reaction Scheme: 3-methyl-1H-pyrazol-5-amine + 2-bromomalonaldehyde — 6-Bromo-2-
methylpyrazolo[1,5-a]pyrimidine
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Materials and Reagents:

e 3-methyl-1H-pyrazol-5-amine

e 2-Bromomalonaldehyde

o Ethanol (EtOH)

e Concentrated Hydrochloric Acid (HCI) or Acetic Acid

e Sodium Bicarbonate (NaHCOs) solution (saturated)

o Ethyl Acetate (EtOAC)

e Brine

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)
Procedure:

o Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in
ethanol. Add a catalytic amount of concentrated HCI or a larger volume of glacial acetic acid
to facilitate the reaction.

» Reagent Addition: To the stirred solution, add 2-bromomalonaldehyde (1.0-1.1 eq) portion-
wise at room temperature.

e Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and monitor the
reaction progress using Thin Layer Chromatography (TLC). The reaction is typically
complete within 2-4 hours. A precipitate may form as the reaction proceeds.[3]

o Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has
precipitated, it can be isolated by filtration and washed with cold ethanol.

» Extraction: If no precipitate forms, concentrate the reaction mixture under reduced pressure
to remove the ethanol. To the residue, add ethyl acetate and a saturated solution of sodium
bicarbonate to neutralize the acid. Separate the organic layer, and extract the aqueous layer
with ethyl acetate (2x).
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 Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOa4, and
filter. Remove the solvent in vacuo. The resulting crude solid can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography on silica gel to yield the final product as a yellow solid.[3]

Reactivity and Synthetic Utility

The primary utility of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine in drug discovery lies in
the reactivity of its C6-bromo substituent. This position is electronically suitable for various
palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse
compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The bromo-
substituent at the 6-position can be efficiently coupled with a wide range of aryl or heteroaryl
boronic acids or esters to introduce new aromatic systems.[7][8] This is a key strategy for
exploring how different substituents at this position impact biological activity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.[9] This
reaction enables the introduction of various primary and secondary amines at the 6-position,
providing access to a diverse set of 6-amino-pyrazolo[1,5-a]pyrimidine derivatives.[10] These
derivatives are often crucial for modulating potency, selectivity, and pharmacokinetic properties
of drug candidates.

Visualization of Synthetic Workflow

The following diagram illustrates the central role of 6-Bromo-2-methylpyrazolo[1,5-
a]pyrimidine as a key intermediate in a typical drug discovery workflow, leading to diverse
derivatives for biological screening.
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Caption: Synthetic workflow using the target compound for library generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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